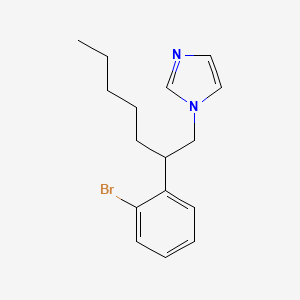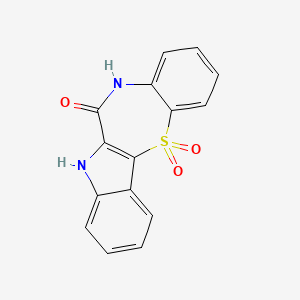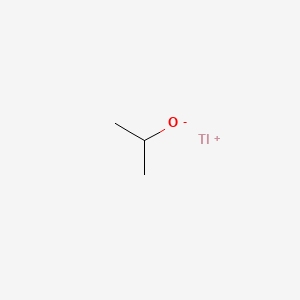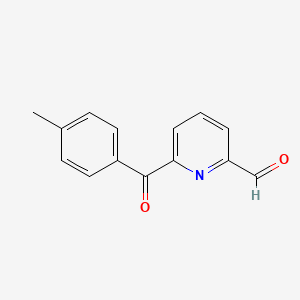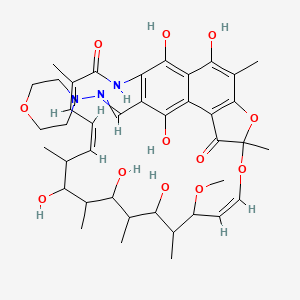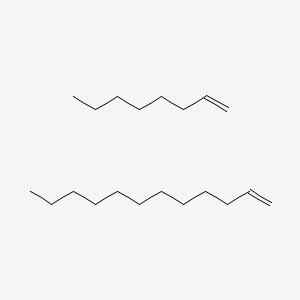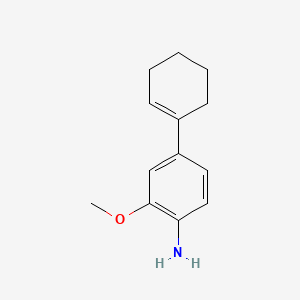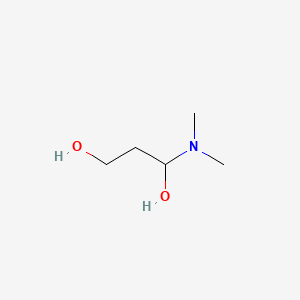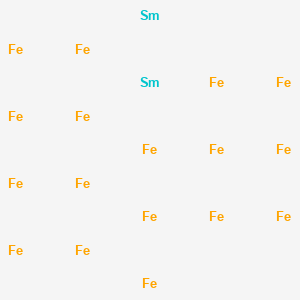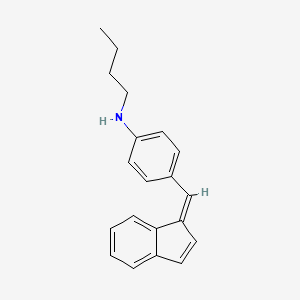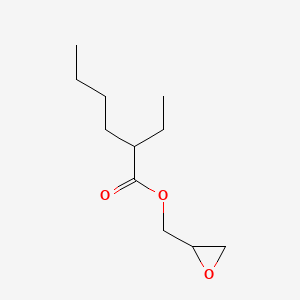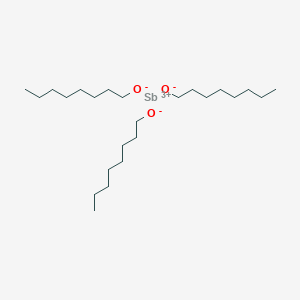
Antimony tri(octanolate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony tri(octanolate) is an organometallic compound composed of antimony and octanolate ligands It is a coordination complex where antimony is in the +3 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Antimony tri(octanolate) can be synthesized through the reaction of antimony trichloride with sodium octanolate in an organic solvent. The reaction typically proceeds as follows:
SbCl3+3NaOOct→Sb(OOct)3+3NaCl
where (\text{OOct}) represents the octanolate ligand.
Industrial Production Methods: Industrial production of antimony tri(octanolate) involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified through recrystallization or distillation techniques.
Types of Reactions:
Oxidation: Antimony tri(octanolate) can undergo oxidation to form antimony pentavalent compounds.
Reduction: It can be reduced to elemental antimony under specific conditions.
Substitution: The octanolate ligands can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Reagents like halogen acids or alcohols.
Major Products:
Oxidation: Antimony pentoxide or other antimony(V) compounds.
Reduction: Elemental antimony.
Substitution: Various antimony complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Antimony tri(octanolate) is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-oxygen bonds. It is also employed in the preparation of other organometallic compounds.
Biology and Medicine: Research is ongoing to explore the potential of antimony compounds in medical applications, such as anticancer agents and treatments for parasitic infections.
Industry: In the industrial sector, antimony tri(octanolate) is used in the production of flame retardants, plastics, and ceramics. It also finds applications in the electronics industry for the manufacture of semiconductors and other electronic components.
Wirkmechanismus
The mechanism of action of antimony tri(octanolate) involves its ability to coordinate with various substrates, facilitating chemical reactions. The octanolate ligands stabilize the antimony center, allowing it to participate in catalytic cycles. In biological systems, antimony compounds can interact with cellular components, leading to therapeutic effects such as apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Antimony trichloride: A common antimony compound used in similar applications but with different reactivity and properties.
Antimony triacetate: Another organometallic antimony compound with acetate ligands instead of octanolate.
Antimony trisulfide: Used in different industrial applications, such as in the production of matches and fireworks.
Uniqueness: Antimony tri(octanolate) is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. Its ability to act as a catalyst in various organic reactions sets it apart from other antimony compounds.
Eigenschaften
CAS-Nummer |
7578-07-6 |
|---|---|
Molekularformel |
C24H51O3Sb |
Molekulargewicht |
509.4 g/mol |
IUPAC-Name |
antimony(3+);octan-1-olate |
InChI |
InChI=1S/3C8H17O.Sb/c3*1-2-3-4-5-6-7-8-9;/h3*2-8H2,1H3;/q3*-1;+3 |
InChI-Schlüssel |
UTHBPCCXAJTHSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[Sb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


